Vorozole falls under the category of aromatase inhibitors, which are commonly used in hormone-sensitive cancers. It is classified as a benzotriazole derivative and has been utilized in both research and clinical settings. The compound has been synthesized for various applications, including radiotracing in positron emission tomography (PET) imaging to study aromatase activity in vivo.
Vorozole can be synthesized through several methods, typically involving the alkylation of norvorozole with methyl iodide. The synthesis process predominantly utilizes high-performance liquid chromatography (HPLC) for the purification of the product and separation of regioisomers.
The refined synthesis methods have been documented to enhance yield and purity, making vorozole more accessible for both research and therapeutic applications .
Vorozole's molecular structure can be described by its formula . It features a benzotriazole ring, which is integral to its function as an aromatase inhibitor. The compound's structure allows it to selectively bind to the aromatase enzyme, effectively inhibiting its activity.
Vorozole Structure (Note: This image link is illustrative; replace with actual image if available.)
Vorozole undergoes various chemical reactions typical of aromatic compounds. Its primary reaction of interest involves its interaction with the aromatase enzyme, where it acts as a competitive inhibitor.
Recent studies have also explored the use of labeled vorozole in PET imaging, where it serves as a radiotracer for visualizing aromatase activity in tissues .
The mechanism by which vorozole inhibits aromatase involves competitive binding at the enzyme's active site. This inhibition leads to decreased estrogen production, which is beneficial in treating estrogen-dependent cancers such as breast cancer.
Vorozole has several applications within scientific research and clinical practice:
Vorozole belongs to the class of nonsteroidal aromatase inhibitors characterized by a benzotriazole core structure, which replaced earlier scaffolds like imidazole to enhance target specificity and metabolic stability. The benzotriazole moiety enables high-affinity, competitive inhibition of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This heterocyclic system exhibits superior enzymatic stability compared to simpler triazoles or imidazoles, attributed to its rigid planar structure and electronic properties that facilitate optimal coordination with the aromatase heme iron atom [1] [3]. The molecular design strategically incorporates a 3,5-bis(trifluoromethyl)benzyl group linked to the benzotriazole nitrogen, creating a hydrophobic anchor within the androgen-binding pocket of aromatase. This design leverages the enzyme's steric constraints to prevent substrate access, thereby halting estrogen synthesis [1] [10].
Table 1: Key Structural Features of Vorozole's Scaffold
Structural Element | Role in Aromatase Inhibition | Biological Impact |
---|---|---|
Benzotriazole core | Heme-iron coordination via N3 atom | High-affinity binding (Kᵢ < 1 nM) |
3,5-Bis(trifluoromethyl)benzyl group | Hydrophobic interaction with active site | Enhanced specificity for CYP19 over other P450s |
Chiral center at benzylic carbon | Stereoselective binding | S-enantiomer shows 100-fold higher activity than R |
Planar heterocyclic system | Resistance to metabolic degradation | Prolonged enzymatic inhibition |
Vorozole contains a single chiral center at the benzylic carbon linking the benzotriazole and phenyl rings. The S-(+)-enantiomer demonstrates significantly greater inhibitory potency (IC₅₀ = 0.52 nM) compared to the R-(−)-enantiomer (IC₅₀ > 100 nM). This stereospecificity arises from differential binding interactions within the aromatase active site: the S-configuration positions the benzotriazole optimally for coordination with the heme iron while allowing the 3,5-bis(trifluoromethyl)phenyl group to engage hydrophobic residues (e.g., Phe221, Trp224) through van der Waals contacts [7] [10]. Molecular docking studies reveal that the S-enantiomer forms critical hydrogen bonds with Glu302 and Asp309 via the triazole nitrogen atoms, whereas the R-enantiomer experiences steric clashes with the I-helix region of aromatase. X-ray crystallography of resolved enantiomers confirms that only the S-configuration maintains simultaneous interactions with both the heme cofactor and the C-terminal residues (Ser478, His480), which are essential for complete catalytic blockade [7] [10].
Table 2: Binding Interactions of Vorozole Enantiomers with Human Aromatase
Interaction Site | S-(+)-Vorozole | R-(−)-Vorozole |
---|---|---|
Heme iron (Fe³⁺) | Direct coordination (distance: 2.1 Å) | Weak coordination (distance: 3.4 Å) |
Glu302 (I-helix) | Hydrogen bond | No interaction |
Asp309 (I-helix) | Hydrogen bond | Steric clash |
Ser478 (C-terminal) | Hydrogen bond | No interaction |
His480 (C-terminal) | Hydrophobic contact | No interaction |
Hydrophobic pocket | Optimal occupancy (VDW energy: −8.2 kcal/mol) | Partial occupancy (VDW energy: −3.1 kcal/mol) |
Systematic SAR studies of vorozole analogs reveal stringent requirements for high aromatase inhibition:
Notably, bis-indole derivatives with sulfonamide linkers (e.g., compound VIII) achieve IC₅₀ values of 0.7 µM but remain less potent than vorozole, underscoring the superiority of the benzotriazole-CF₃ pharmacophore for aromatase inhibition [3] [6].
Vorozole, anastrozole, and letrozole represent potent third-generation aromatase inhibitors, but exhibit distinct molecular and biochemical profiles:
Table 3: Biochemical and Structural Comparison of Third-Generation Aromatase Inhibitors
Parameter | Vorozole | Letrozole | Anastrozole |
---|---|---|---|
Core Structure | Benzotriazole | 1,2,4-Triazole | 1,2,4-Triazole |
Key Binding Groups | 3,5-bis(trifluoromethyl)benzyl | bis(4-cyanophenyl)methyl | α,α,α',α'-tetramethyl-benzenediacetonitrile |
IC₅₀ (Human Placental Microsomes) | 0.87 nM | 0.026 nM | 0.23 nM |
Estradiol Suppression (Clinical) | 95% | >99% | 97% |
Selectivity vs. Other P450s | >1000-fold | ~500-fold | >1000-fold |
Chirality | S-enantiomer active | Achiral | Achiral |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1